2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O3S2 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Properties
- The compound has been used as a precursor in synthesizing various heterocycles with insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
- Synthesized derivatives of this compound have shown significant antimicrobial activities. For instance, triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles starting from 5-nitro-2-furoic acid exhibited notable antibacterial activity (Badr & Barwa, 2011).
Antioxidant Properties
- Some derivatives have displayed potent antioxidant abilities. For example, compounds with a 2,6-Dimethoxy-4-(methoxymethyl)Phenol Moiety showed significant antioxidant activity, surpassing standard antioxidants in some assays (Shakir et al., 2017).
Anticancer Potential
- Certain derivatives have been investigated for their anticancer properties. For instance, triazolo-thiadiazoles demonstrated growth inhibition and induced apoptosis in HepG2 cells, indicating potential as anticancer agents (Sunil et al., 2010).
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-4-16-22-24-19(31-16)20-15(27)10-30-17-8-7-14-21-23-18(26(14)25-17)11-5-6-12(28-2)13(9-11)29-3/h5-9H,4,10H2,1-3H3,(H,20,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNHBZWDMLWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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